molecular formula C5H5F3N2 B154287 5-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 10010-93-2

5-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B154287
CAS No.: 10010-93-2
M. Wt: 150.1 g/mol
InChI Key: DLCHCAYDSKIFIN-UHFFFAOYSA-N
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Description

5-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with trifluoromethyl ketones. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

5-MTP serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of herbicides, such as pyroxasulfone, which are essential for agricultural practices. The compound's trifluoromethyl group enhances its biological activity and stability, making it a valuable building block in drug design and development.

Case Study: Synthesis of Pyrazole Derivatives

Research has demonstrated that 5-MTP can be transformed into diverse pyrazole derivatives through regioselective reactions. For example, the synthesis of 1-methyl-(3-trifluoromethyl)-1H-pyrazole has been reported to yield high selectivity and efficiency, which is crucial for developing new agrochemical products .

Agrochemical Applications

In agrochemistry, 5-MTP is recognized for its role in developing herbicides and fungicides. The trifluoromethyl group contributes to the compound's efficacy by enhancing lipophilicity and metabolic stability in plants.

Table: Comparison of Herbicides Derived from 5-MTP

Herbicide NameActive IngredientMechanism of ActionApplication Area
Pyroxasulfone5-Methyl-3-(trifluoromethyl)-1H-pyrazoleInhibits seed germinationPre-emergent herbicide
Other DerivativesVarious pyrazole derivativesDisrupts plant growthBroad-spectrum use

Material Science Applications

The unique properties of 5-MTP make it suitable for applications in material science, particularly in the development of photoswitchable materials. Arylazo-trifluoromethyl-substituted pyrazoles have been synthesized to exhibit excellent photoswitching behavior under UV light irradiation, indicating potential uses in optical devices and sensors .

Research Findings on Photoswitching Behavior

Studies have shown that these compounds can switch between different isomers with high stability and efficiency, making them attractive for applications in smart materials .

Table: Synthesis Methods for 5-MTP

Method DescriptionYield (%)Selectivity Ratio
Reaction with ethyl trifluoroacetate86.596:4
Regioselective lithiation/electrophilic trappingHighNot specified

Mechanism of Action

The mechanism of action of 5-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also participate in hydrogen bonding and electrostatic interactions, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-5-(trifluoromethyl)-1H-pyrazole
  • 5-methyl-3-(trifluoromethyl)-1H-isoxazole
  • 5-methyl-3-(trifluoromethyl)-1H-indazole

Uniqueness

5-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a trifluoromethyl group on the pyrazole ring enhances its stability and reactivity compared to similar compounds. This unique structure allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

5-Methyl-3-(trifluoromethyl)-1H-pyrazole is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 3-position. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Inhibition of Protein Kinases : The compound has been shown to modulate protein kinase activity, particularly in pathways involving phosphoinositide 3-kinase (PI3K) and protein kinase B (PKB/Akt), which are critical in cell survival and proliferation . These pathways are often implicated in cancer biology, suggesting potential applications in oncology.
  • Trypanocidal Activity : Recent studies have highlighted the efficacy of pyrazole derivatives, including this compound, against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated significant trypanocidal activity in vitro, with IC50 values indicating effective inhibition of intracellular amastigotes .

Structure-Activity Relationships (SAR)

Research into the SAR of pyrazole derivatives has revealed that modifications to the pyrazole structure can significantly affect their biological potency. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances activity against certain targets. A study identified that derivatives with specific substituents exhibited improved potency compared to non-fluorinated analogs .

Biological Activity Data

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Target IC50 Value Reference
TrypanocidalTrypanosoma cruzi34.54 ± 8.32 µM
Protein Kinase InhibitionPKB/AktNot specified
CytotoxicityVero cellsCC50 > 500 µM

Case Studies

  • Chagas Disease Treatment : In a study focused on developing new treatments for Chagas disease, this compound was included in a library of pyrazole derivatives. It showed significant promise in reducing parasite load in cellular models, indicating its potential as a lead compound for further development .
  • Cancer Research : Investigations into the role of this compound in cancer biology revealed that it could inhibit pathways critical for tumor growth and survival. The modulation of PKB/Akt signaling by pyrazole derivatives suggests their utility as anti-cancer agents .

Q & A

Q. What are the optimal synthetic routes for 5-methyl-3-(trifluoromethyl)-1H-pyrazole, and how can intermediates be stabilized?

Basic
The synthesis typically involves cyclocondensation of β-diketones with hydrazines or trifluoromethylation of pyrazole precursors. For example, a related trifluoromethylpyrazole derivative (5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde) is synthesized via a two-step process:

Trifluoromethylation : React 3-bromo-5-chloropyrazole with trifluoromethyl chloride.

Formylation : Treat the product with formaldehyde under alkaline conditions to introduce the aldehyde group .
To stabilize reactive intermediates (e.g., diazonium salts), use low temperatures (-20°C) and inert atmospheres (N₂), as demonstrated in the synthesis of triazole-pyrazole hybrids .

Q. How can spectroscopic and crystallographic methods be combined to confirm the structure of this compound derivatives?

Basic

  • Spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts with structurally similar compounds (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole shows distinct aromatic proton signals at δ 7.2–7.8 ppm and CF₃ resonance near δ 120–125 ppm in ¹⁹F NMR) .
    • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 227.19 for a related pyrazole-amine derivative) .
  • Crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids. For example, resolving disorder in the trifluoromethyl group requires high-resolution data (<1.0 Å) and iterative refinement .

Q. What strategies are effective in resolving contradictions between computational and experimental data for pyrazole derivatives?

Advanced

  • Density Functional Theory (DFT) : Compare calculated bond lengths/angles (e.g., C–F bond in CF₃ group: ~1.33 Å) with X-ray data. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
  • Statistical Validation : Apply Hamilton’s R-factor ratio test to assess model reliability in SHELXL. For example, a >5% difference in R-factors between models suggests overfitting .

Q. How can reaction conditions be optimized for introducing substituents to the pyrazole core while preserving the CF₃ group?

Advanced

  • Protecting Groups : Use tert-butyl or benzyl groups to shield reactive sites during functionalization. For example, triazenylpyrazole precursors enable regioselective coupling with alkynes under Cu(I) catalysis .
  • Temperature Control : Maintain reactions at 50–60°C to prevent CF₃ cleavage, as higher temperatures (>80°C) risk defluorination .
  • Catalytic Systems : Employ Pd(PPh₃)₄ for Suzuki-Miyaura couplings, achieving >80% yield for aryl-substituted derivatives (e.g., 4-methoxyphenyl groups) .

Q. How do steric and electronic effects of the trifluoromethyl group influence the biological activity of pyrazole-based inhibitors?

Advanced

  • Steric Effects : The CF₃ group at position 3 enhances binding to hydrophobic pockets (e.g., carbonic anhydrase IX inhibitors show IC₅₀ < 10 nM when CF₃ is present) .
  • Electronic Effects : Electron-withdrawing CF₃ increases electrophilicity of adjacent carbons, facilitating nucleophilic attacks in prodrug activation .
  • Case Study : AZD 3965, a thienopyrimidine derivative with a 5-methyl-3-(trifluoromethyl)pyrazole moiety, exhibits potent inhibition of monocarboxylate transporter 1 (MCT1) due to optimized lipophilicity (logP = 2.8) .

Q. What analytical techniques are critical for assessing purity in trifluoromethylpyrazole synthesis?

Basic

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor purity >98% via UV detection at 254 nm .
  • Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values (e.g., C₁₀H₈F₃N₃ requires C 52.86%, H 3.55%, N 18.50%) .
  • ¹⁹F NMR : Detect impurities (e.g., unreacted CF₃Cl) as secondary peaks near δ -60 ppm .

Q. How can computational tools predict regioselectivity in pyrazole functionalization reactions?

Advanced

  • Frontier Molecular Orbital (FMO) Analysis : Calculate Fukui indices to identify nucleophilic (C-4) and electrophilic (C-5) sites. For example, C-4 in this compound has a higher f⁻ value (0.12 vs. 0.08 at C-5), favoring electrophilic attacks .
  • Molecular Dynamics (MD) : Simulate transition states for SNAr reactions; steric maps show CF₃ hinders ortho-substitution, directing meta-functionalization .

Properties

IUPAC Name

5-methyl-3-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCHCAYDSKIFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10142940
Record name 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10142940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10010-93-2
Record name 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010010932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10142940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-5-(trifluoromethyl)pyrazole
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Synthesis routes and methods

Procedure details

To 1,1,1-trifluoro-2,4-pentadione (15.14 g, 98 mmol) in MeOH (200 ml) was added hydrazine monohydrate (4.92 g, 98 mmol) in MeOH (50 ml) and c.HCl (1.3 ml, 32%). The resulting clear solution was allowed to stir for 12 h. Removal of solvent by distillation up to 200° C. yielded a clear oil which crystallised on cooling. These crystals were dissolved in Et2O, dried over MgSO4, filtered and the solvent removed under reduced pressure. The resulting white solid was sublimed at 80° C. and 10−2 mbar, yielding the pure pyrazole as a white solid (10.91 g, 73 mmol, 74%).
Quantity
15.14 g
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

5-methyl-3-(trifluoromethyl)-1H-pyrazole
5-methyl-3-(trifluoromethyl)-1H-pyrazole
5-methyl-3-(trifluoromethyl)-1H-pyrazole
5-methyl-3-(trifluoromethyl)-1H-pyrazole
5-methyl-3-(trifluoromethyl)-1H-pyrazole
5-methyl-3-(trifluoromethyl)-1H-pyrazole

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